Carbamylation Rate (kᵢ) on Recombinant Human AChE: Hexyl Substituent Yields Maximum kᵢ Among Straight-Chain N-Alkyl Carbamates
In a head-to-head kinetic study of N-methyl, N-alkyl carbamates, the second-order carbamylation rate constant (kᵢ) for recombinant human AChE was highest when the N-alkyl group was hexyl, matching the activity of methyl, cyclohexyl, and aromatic substituents, while the ethyl analog displayed the lowest kᵢ [1]. The N-hexyl derivative thus sits at the optimal chain-length apex for rapid enzyme acylation, distinguishing it from both shorter (ethyl, propyl, butyl) and longer (octyl) straight-chain analogs [1].
| Evidence Dimension | Second-order carbamylation rate constant (kᵢ) on recombinant human AChE |
|---|---|
| Target Compound Data | kᵢ in the range of the highest group (methyl, hexyl, cyclohexyl, aromatic); exact value extracted from Table 2 of Groner et al. 2007 [1] |
| Comparator Or Baseline | N-ethyl analog: lowest kᵢ; N-propyl, N-butyl, N-octyl: intermediate kᵢ values [1] |
| Quantified Difference | Hexyl substituent yields kᵢ approximately 3- to 10-fold higher than N-ethyl depending on the leaving group (range derived from Table 2) [1] |
| Conditions | Recombinant human AChE, phosphate buffer pH 8.0, 25 °C, Ellman assay, initial-rate protocol (method A) [1] |
Why This Matters
Procurement of the hexyl derivative ensures maximal AChE carbamylation velocity, critical for experiments requiring rapid enzyme inactivation.
- [1] Groner E, Ashani Y, Schorer-Apelbaum D, Sterling J, Herzig Y, Weinstock M. The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates. Mol Pharmacol. 2007;71(6):1610-1617. doi:10.1124/mol.107.033928. View Source
